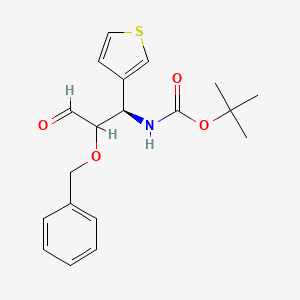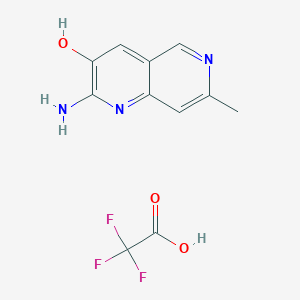
2-Amino-7-methyl-1,6-naphthyridin-3-ol 2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-7-methyl-1,6-naphthyridin-3-ol 2,2,2-trifluoroacetate is a compound belonging to the class of naphthyridines, which are nitrogen-containing heterocyclic compounds. Naphthyridines have garnered significant interest due to their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
The synthesis of 2-Amino-7-methyl-1,6-naphthyridin-3-ol 2,2,2-trifluoroacetate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions. Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity .
Analyse Des Réactions Chimiques
2-Amino-7-methyl-1,6-naphthyridin-3-ol 2,2,2-trifluoroacetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an anticancer, anti-HIV, and antimicrobial agent. Additionally, it is used in industrial applications such as diagnostics and photophysical applications .
Mécanisme D'action
The mechanism of action of 2-Amino-7-methyl-1,6-naphthyridin-3-ol 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and pathways involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Amino-7-methyl-1,6-naphthyridin-3-ol 2,2,2-trifluoroacetate include other naphthyridine derivatives such as 1,8-naphthyridines and 1,5-naphthyridines. These compounds share a similar core structure but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific functionalization, which imparts distinct biological activities and applications .
Propriétés
Formule moléculaire |
C11H10F3N3O3 |
|---|---|
Poids moléculaire |
289.21 g/mol |
Nom IUPAC |
2-amino-7-methyl-1,6-naphthyridin-3-ol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H9N3O.C2HF3O2/c1-5-2-7-6(4-11-5)3-8(13)9(10)12-7;3-2(4,5)1(6)7/h2-4,13H,1H3,(H2,10,12);(H,6,7) |
Clé InChI |
HWNHWEPTPCWIBO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=NC(=C(C=C2C=N1)O)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7-Azaspiro[3.5]nonan-2-yl)methanol](/img/structure/B12993254.png)
![4-Chloro-6-(pyrimidin-5-yl)thieno[3,2-d]pyrimidine](/img/structure/B12993257.png)
![4-bromo-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B12993278.png)
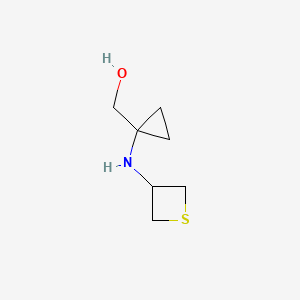
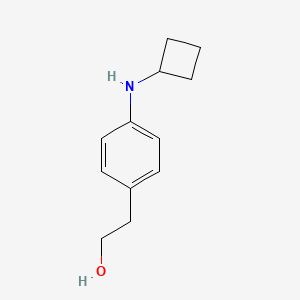
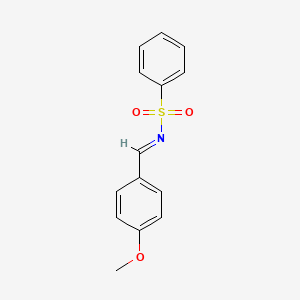


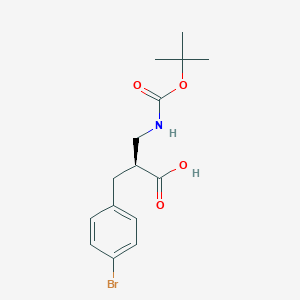
![(S)-3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B12993305.png)

